2,7-Naphthalenediol

描述

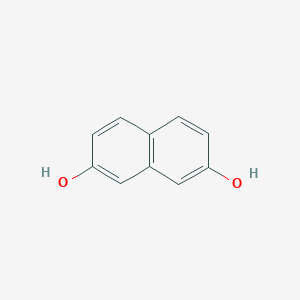

Structure

3D Structure

属性

IUPAC Name |

naphthalene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQICHCWIIJABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147398-48-9 | |

| Record name | 2,7-Naphthalenediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147398-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2060387 | |

| Record name | 2,7-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light grey or slightly yellow solid; [EC: Opinion of the SCCP on 2,7-naphthalenediol] Grey powder; [Alfa Aesar MSDS] | |

| Record name | 2,7-Naphthalenediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

582-17-2 | |

| Record name | 2,7-Naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 76645 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TO8E448UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Naphthalenediol for Researchers and Drug Development Professionals

Introduction

2,7-Naphthalenediol, a bicyclic aromatic hydrocarbon, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities. Its unique structural and electronic properties make it a valuable precursor in the development of dyes, advanced polymers, and, significantly, pharmaceutical agents. For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and biological potential of this compound and its derivatives is paramount. This technical guide provides a comprehensive overview of this compound, encompassing its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in the context of drug discovery and signaling pathways.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.

General and Physical Properties

The key physical and identifying properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₂ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| CAS Number | 582-17-2 | [1][2] |

| Appearance | White to grey or pale brown crystalline powder | [1][3] |

| Melting Point | 184-191 °C | [1][3] |

| Boiling Point | ~375.4 °C (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in methanol (B129727), ethanol (B145695), ether, and hot water; Slightly soluble in benzene (B151609) and chloroform. | [1][4][5] |

| pKa | 9.14 ± 0.40 (Predicted) | [6] |

| LogP | 1.980 (Estimated) | [6] |

| Bulk Density | 600-700 kg/m ³ | [2][7] |

Spectral Data Summary

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes key spectral information.

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Data available, typically run on a Varian A-60 instrument. | [1] |

| ¹³C NMR | Data available from samples provided by Aldrich Chemical Company, Inc. | [1] |

| Mass Spectrometry (GC-MS) | m/z top peak at 160, with other significant peaks at 131 and 161. | [8] |

| Infrared (IR) Spectroscopy | FTIR spectra available from KBr-pellet and ATR-Neat techniques. | [1][6] |

| UV-Visible Spectroscopy | UV/Vis spectral data is available and has been utilized in studies of its derivatives. | [9][10] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, purification, and analysis of this compound. This section provides an overview of established experimental protocols.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the caustic fusion of naphthalene-2,7-disulfonic acid.[7][11][12]

Reaction:

Detailed Methodology:

-

Fusion: 30-36 parts by weight of 2,7-naphthalenedisulfonic acid sodium salt, 4-16 parts of sodium hydroxide, and 8-20 parts of sodium oxide are added to a high-pressure kettle with 30-60 parts of a reaction solvent.[12]

-

The mixture is heated to 260-320 °C with stirring and the reaction is allowed to proceed for 8-12 hours.[12]

-

Work-up: The resulting reaction liquid is cooled to room temperature with continuous stirring.

-

The mixture is filtered, and the filter cake is neutralized to a pH of 0-4 using a sulfuric acid solution.[12]

-

The resulting suspension is filtered.

-

Purification: The crude product is dried to yield 2,7-dihydroxynaphthalene.[12] Further purification can be achieved by recrystallization from hot water or ethanol.

Purification by Recrystallization

For obtaining high-purity this compound suitable for pharmaceutical applications, recrystallization is a crucial step.

Protocol:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., 95% ethanol or hot water).

-

If the solution is colored, treat it with a small amount of activated charcoal.

-

Hot filter the solution to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

For maximum yield, further cool the solution in an ice bath.

-

Collect the crystals by filtration, for instance, using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under a vacuum to remove any residual solvent.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity of this compound and for its quantification in various matrices, such as cosmetics.[3][13]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a C18 column and a diode array detector.[3]

-

Mobile Phase: A gradient elution using methanol and 0.1% acetic acid in an aqueous solution.[3]

-

Sample Preparation: For solid samples, extraction with a 3:2 (v/v) mixture of 95% ethanol and 0.1% acetic acid, followed by centrifugation and filtration.[3] For liquid samples, extraction with 95% ethanol is typically sufficient.[3]

-

Detection: Qualitative analysis is based on retention time, with confirmation by UV spectral data. Quantitative analysis is performed using an external standard method.[3]

-

Quantification: The limits of quantification (LOQs) for naphthalenediols are typically in the range of 0.5 to 1.2 mg/kg.[3]

Role in Drug Discovery and Signaling Pathways

While this compound itself is not a frontline therapeutic, its scaffold is a key component in a variety of biologically active molecules. Naphthalene (B1677914) derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11][13]

General Biological Activities of Naphthalene Derivatives

The naphthalene ring system is present in numerous FDA-approved drugs, underscoring its therapeutic importance.[13] Derivatives of naphthalene have been investigated for their potential to interact with various biological targets, including enzymes and receptors.[11] For instance, certain naphthalene-chalcone hybrids have been synthesized and evaluated as inhibitors of VEGFR-2, a key player in angiogenesis, with some compounds showing potent anticancer activity. Other studies have explored naphthalene derivatives as inhibitors of cholinesterases and as having anti-inflammatory properties.[4]

Hypothetical Drug Discovery Workflow for this compound Derivatives

The journey of a this compound derivative from a library compound to a potential drug candidate involves a systematic process of screening and characterization.

This workflow begins with the synthesis of a library of derivatives from the this compound core. These compounds then undergo high-throughput screening to identify "hits" with desired biological activity. Promising hits are then optimized to improve their potency and selectivity, leading to "lead" compounds. The mechanism of action of these lead compounds is then investigated, including the identification of the specific signaling pathways they modulate.

Targeting Signaling Pathways with Naphthalene Derivatives

While direct modulation of signaling pathways by this compound is not extensively documented, its derivatives have been shown to target key pathways implicated in diseases like cancer. For example, quinolinone derivatives bearing a dihydroxy naphthalene moiety have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]

In this pathway, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation and survival. In many cancers, this pathway is hyperactivated. A hypothetical drug derived from this compound could be designed to bind to and inhibit EGFR, thereby blocking the downstream signaling and curbing cancer cell growth.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity make it an invaluable starting material for the synthesis of a diverse range of molecules. While its direct biological activity is not extensively characterized, the naphthalene scaffold is a proven pharmacophore. Future research into the synthesis and biological evaluation of novel this compound derivatives holds considerable promise for the discovery of new therapeutic agents that can modulate key signaling pathways involved in human diseases. This guide provides a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- 1. 2-7-dihydroxynaphthalene | Leading Suppliers - Chemical Bull [chemicalbull.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 7. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Azole Derivatives Featuring Naphthalene Prove Potent and Competitive Cholinesterase Inhibitors with Potential CNS Penetration According to the in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2,7-Naphthalenediol in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility of 2,7-Naphthalenediol in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details common experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its application, influencing process development, purification, and formulation.[1] The dissolution process of this compound in organic solvents has been described as spontaneous and exothermic.[2]

The following table summarizes the available quantitative solubility data for this compound in selected organic solvents.

| Solvent | Temperature (K) | Solubility ( g/100g Solvent) |

| Ethanol (B145695) | 288.15 | 75.1 |

| Ethyl Acetate (B1210297) | 288.15 | 41.7 |

| Ethanol | Room Temperature | > 10 |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | > 10 |

| Water | Room Temperature | 0.1 - 1.0 |

Note: "Room Temperature" is not precisely defined in the source documents. The data indicates high solubility in ethanol and DMSO, and low solubility in water.[3]

A comprehensive study has been conducted on the solubility of this compound in eleven different organic solvents over a temperature range of 283.15 K to 323.15 K.[2] This study identified isopropanol (B130326) as the solvent with the highest solubility among the tested alcohols, and ethyl acetate as the solvent with the highest solubility among the non-alcoholic solvents.[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most commonly cited methods for determining the solubility of this compound are the gravimetric method and the shake-flask method, which is considered the gold standard for equilibrium solubility.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. The general steps are as follows:

-

Preparation of a Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container, such as a conical flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a mechanical shaker or a magnetic stirrer in a temperature-controlled bath. For many compounds, an agitation time of 24 to 48 hours is adequate.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Analysis: A known volume or weight of the clear, saturated filtrate is carefully transferred to a pre-weighed container (e.g., an evaporating dish).

-

Solvent Evaporation: The solvent is evaporated from the filtrate, often in a drying oven at a temperature that does not cause decomposition of the solute.

-

Weighing: After all the solvent has been removed and the container has cooled to room temperature in a desiccator, the container with the solid residue is weighed.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then expressed as the mass of solute per mass or volume of the solvent.

Shake-Flask Method

The shake-flask method is the benchmark for determining equilibrium solubility. The protocol is similar to the gravimetric method but with a strong emphasis on achieving a true thermodynamic equilibrium.

-

Sample Preparation: An excess of the solid compound is added to the solvent in a flask.

-

Agitation: The flask is sealed and agitated in a constant temperature bath for an extended period, often 24 to 72 hours, to ensure equilibrium is reached.

-

Sedimentation: After agitation, the suspension is allowed to stand at the same constant temperature to allow the excess solid to settle.

-

Sampling: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved particles.

-

Concentration Analysis: The concentration of the solute in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the gravimetric method.

References

An In-depth Technical Guide to the Historical Synthesis of 2,7-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dihydroxynaphthalene, a key chemical intermediate in the production of dyes, pharmaceuticals, and other specialty organic compounds, has been synthesized through various methods over the years.[1][2] This technical guide provides a detailed overview of the historical synthesis routes for this important molecule, with a focus on the core methodologies, experimental protocols, and quantitative data. The primary and most historically significant method is the alkali fusion of naphthalene-2,7-disulfonic acid and its salts.[1][2][3] Variations of this process, alongside other potential synthetic pathways, will be explored in detail.

Core Synthesis Methods

The predominant historical and industrial synthesis of 2,7-dihydroxynaphthalene revolves around the sulfonation of naphthalene (B1677914) followed by alkali fusion. This process, while effective, has undergone modifications to improve yield and reduce the formation of byproducts.

Alkali Fusion of Naphthalene-2,7-disulfonic Acid

The cornerstone of 2,7-dihydroxynaphthalene production has been the high-temperature reaction of naphthalene-2,7-disulfonic acid or its sodium salt with a strong base, a process known as alkali fusion or caustic fusion.[1][3]

The conventional industrial process involves heating sodium naphthalene-2,7-disulfonate with a large excess of sodium hydroxide (B78521).[2] The high temperatures required, typically above 300°C, facilitate the displacement of the sulfonate groups with hydroxyl groups.[3][4]

A major challenge with this method is the generation of water as a byproduct of the reaction. At the high temperatures of alkali fusion, this water can lead to the hydrolysis of one of the sulfonic acid groups, resulting in the formation of 1-hydroxynaphthalene as a significant impurity.[2] To drive the reaction to completion and manage the reaction mass, a substantial excess of sodium hydroxide, often more than 20 times the molar amount of the substrate, is typically used.[2] These harsh conditions can also lead to the formation of tarry byproducts, further complicating purification and reducing the overall yield.[2]

While detailed historical experimental protocols with precise yields are scarce in readily available literature, the general procedure involves heating the sodium naphthalene-2,7-disulfonate with molten sodium hydroxide at temperatures around 300-350°C, followed by acidification to precipitate the 2,7-dihydroxynaphthalene.[2][4]

To address the shortcomings of the traditional sodium hydroxide fusion, an improved method utilizing a mixture of sodium hydroxide and sodium oxide has been developed.[2] The addition of sodium oxide is a key innovation, as it reacts with the water generated during the fusion process to form more sodium hydroxide. This in-situ water removal significantly suppresses the hydrolysis side reaction that produces 1-hydroxynaphthalene, leading to a purer product and a higher yield.[2] This method also allows for a reduction in the initial amount of sodium hydroxide required.[2]

Experimental Protocol (Mixed Alkali Fusion): [2]

-

Reaction Setup: A high-pressure kettle is charged with 30-36 parts by weight of sodium 2,7-naphthalenedisulfonate, 4-16 parts of sodium hydroxide, 8-20 parts of sodium oxide, and 30-60 parts of a reaction solvent (e.g., n-dodecane).

-

Reaction: The mixture is heated to 260-320°C with stirring and maintained at this temperature for 8-12 hours.

-

Work-up: The reaction mixture is cooled to room temperature and filtered. The resulting filter cake is neutralized with a sulfuric acid solution to a pH of 0-4 to precipitate the crude 2,7-dihydroxynaphthalene.

-

Purification: The suspension is filtered, and the solid product is dried.

Synthesis from 2,7-Diaminonaphthalene (via Reverse Bucherer Reaction)

Other Potential Historical Routes

Other synthetic strategies for the formation of dihydroxynaphthalenes have been explored, although their application specifically for the 2,7-isomer in a historical context is not as well-documented as the alkali fusion method. These include:

-

Oxidative Hydroxylation of Naphthalene: Direct oxidation of naphthalene to introduce two hydroxyl groups is a potential route. However, controlling the regioselectivity to obtain the 2,7-isomer is a significant challenge, and such methods are more commonly associated with modern catalytic systems.

-

Hydroxylation of 2-Naphthol (B1666908): The selective introduction of a second hydroxyl group onto 2-naphthol at the 7-position is another conceivable pathway. Again, achieving the desired regioselectivity over other isomers would be a key hurdle.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the reviewed literature for the synthesis of 2,7-dihydroxynaphthalene.

| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) | Reference |

| Traditional Alkali Fusion | Sodium Naphthalene-2,7-disulfonate | Sodium Hydroxide | 300 - 350 | Not Specified | None (molten) | Low (unspecified) | Contains 1-hydroxynaphthalene and tar | [2] |

| Mixed Alkali Fusion | Sodium Naphthalene-2,7-disulfonate | Sodium Hydroxide, Sodium Oxide | 260 - 320 | 8 - 12 | n-Dodecane (or other C8-16 alkane) | 51.8 - 77.1 | High (byproduct formation reduced) | [2] |

Synthesis Pathways Diagram

The following diagram illustrates the primary historical synthesis routes to 2,7-dihydroxynaphthalene.

Caption: Primary historical synthesis pathways to 2,7-dihydroxynaphthalene.

Experimental Workflow: Mixed Alkali Fusion

The following diagram outlines the general experimental workflow for the improved mixed alkali fusion synthesis of 2,7-dihydroxynaphthalene.

Caption: Workflow for the synthesis of 2,7-dihydroxynaphthalene via mixed alkali fusion.

Conclusion

The historical synthesis of 2,7-dihydroxynaphthalene has been dominated by the alkali fusion of naphthalene-2,7-disulfonic acid. While the traditional method using sodium hydroxide is effective, it suffers from issues of low yield and byproduct formation. The development of a mixed alkali fusion method using sodium hydroxide and sodium oxide represents a significant improvement, offering higher yields and a purer product. While other synthetic routes are theoretically possible, the alkali fusion of the corresponding disulfonic acid remains the most historically significant and well-documented method for the preparation of this valuable chemical intermediate. This guide provides researchers and professionals with a comprehensive understanding of these foundational synthetic methodologies.

References

The Genesis of a Key Intermediate: The Discovery and First Synthesis of 2,7-Naphthalenediol

A cornerstone in the landscape of organic chemistry, 2,7-Naphthalenediol, also known as 2,7-dihydroxynaphthalene, has served as a pivotal intermediate in the synthesis of dyes, pharmaceuticals, and polymers. This technical guide delves into the historical context of its discovery and elucidates the seminal method for its first synthesis, providing a detailed protocol for researchers, scientists, and professionals in drug development.

First synthesized in the early 20th century, this compound emerged from investigations into the derivatives of naphthalene (B1677914). While the specific details of its initial discovery are not extensively documented in historical literature, the most established and historically significant method for its preparation is the caustic fusion of naphthalene-2,7-disulfonic acid.[1][2][3] This process involves the high-temperature reaction of the sulfonic acid precursor with a strong alkali, typically sodium hydroxide (B78521), to introduce the hydroxyl functionalities onto the naphthalene ring.

Physicochemical Properties

This compound is a crystalline solid at room temperature, appearing as a light yellow to beige powder with a faint phenolic odor.[1] It exhibits limited solubility in water but is more soluble in organic solvents such as ethanol (B145695) and acetone.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| Melting Point | 184-189 °C | [2] |

| CAS Number | 582-17-2 | [3] |

The First Synthesis: Caustic Fusion of Naphthalene-2,7-disulfonic Acid

The pioneering and industrially adopted method for the synthesis of this compound is the alkali fusion of naphthalene-2,7-disulfonic acid or its salts.[2][3] This reaction is typically carried out at high temperatures, around 300°C.[3]

The overall reaction can be represented as follows:

C₁₀H₆(SO₃Na)₂ + 4NaOH → C₁₀H₆(ONa)₂ + 2Na₂SO₃ + 2H₂O

Followed by acidification to yield the final product:

C₁₀H₆(ONa)₂ + 2H⁺ → C₁₀H₆(OH)₂ + 2Na⁺

A significant challenge in this process is the generation of water at high temperatures, which can lead to the hydrolysis of one of the sulfonic acid groups, resulting in the formation of 1-hydroxynaphthalene as a byproduct.[2]

Experimental Protocol: A Modern Adaptation of the First Synthesis Method

The following protocol is based on a contemporary adaptation of the traditional caustic fusion method, as detailed in modern patent literature. This procedure utilizes a mixed alkali system to mitigate byproduct formation.

Materials:

-

2,7-Naphthalenedisulfonic acid sodium salt

-

Sodium hydroxide (NaOH)

-

Sodium oxide (Na₂O)

-

n-Dodecane (solvent)

-

Sulfuric acid (H₂SO₄), 30% solution

Procedure:

-

A high-pressure autoclave is charged with 33.2g of sodium 2,7-naphthalenedisulfonate, 8.0g of sodium hydroxide, 12.4g of sodium oxide, and 50.0g of n-dodecane.[2]

-

The mixture is heated to 290°C with stirring.[2]

-

The reaction is maintained at this temperature with continuous stirring for 8 hours.[2]

-

After the reaction period, the resulting solution is cooled to room temperature while stirring.[2]

-

The mixture is filtered to collect the solid cake.

-

The filter cake is then neutralized to a pH of 1 with a 30% sulfuric acid solution, which results in the formation of a suspension.[2]

-

The suspension is filtered, and the collected solid is dried to yield 2,7-dihydroxynaphthalene.[2]

Quantitative Data:

| Reactant | Mass (g) |

| Sodium 2,7-naphthalenedisulfonate | 33.2 |

| Sodium hydroxide | 8.0 |

| Sodium oxide | 12.4 |

| n-Dodecane | 50.0 |

| Product | Mass (g) | Yield (%) |

| 2,7-Dihydroxynaphthalene | 16.1 | 69.1 |

Data sourced from a modern adaptation of the caustic fusion method.[2]

Logical Workflow of the Synthesis

The synthesis of this compound via caustic fusion can be visualized as a sequential process, from the preparation of the starting material to the isolation of the final product.

Caption: Synthetic pathway for this compound.

Conclusion

The development of the caustic fusion method for the synthesis of this compound marked a significant advancement in the production of naphthalene-based intermediates. While modern modifications have improved yields and reduced byproducts, the fundamental principles of this early 20th-century synthesis remain relevant. This foundational knowledge continues to be indispensable for researchers and professionals engaged in the development of novel chemical entities and materials.

References

An In-depth Technical Guide to the Physical Properties of 2,7-Naphthalenediol

This guide provides a comprehensive overview of the melting and boiling points of 2,7-Naphthalenediol, targeted at researchers, scientists, and professionals in drug development. It includes tabulated physical data, detailed experimental protocols for property determination, and a logical workflow for compound identification and purity assessment.

Data Presentation: Physical Properties

The melting and boiling points of this compound are critical physical constants for its identification, purification, and application in various scientific fields. The data, compiled from multiple sources, are summarized below.

| Physical Property | Value | Notes |

| Melting Point | 184 - 191 °C | The reported range varies slightly across suppliers. For instance, some sources indicate a range of 185-190°C[1][2][3], while others specify 184-187°C[4] or 184-191°C[5]. |

| Boiling Point | ~375 °C | This value is typically a prediction or estimation, as decomposition may occur at such high temperatures.[1][2] One source provided a rough estimate of 246.06°C[3]. |

| Molecular Formula | C₁₀H₈O₂ | |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | White to grey or pale brown crystalline powder | [1][5] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization. The following sections detail the standard laboratory procedures for these measurements.

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.[6][7]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry this compound sample is finely crushed into a powder.[8]

-

Capillary Tube Packing: A capillary tube, sealed at one end, is tapped open-end-down into the powder. The sample is compacted into the bottom of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 1-2 cm.[8][9]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.

-

Heating and Observation:

-

The apparatus is heated rapidly at first to determine an approximate melting point.

-

The measurement is then repeated with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted. The melting point is reported as the range T1-T2.[8]

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Methodology: Capillary Inversion (Siwoloboff Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid to be tested is placed into a small test tube (fusion tube).[11]

-

Apparatus Setup:

-

Heating and Observation: The heating bath is warmed gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Data Recording:

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[10] This indicates that the vapor of the liquid has displaced all the air.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[11]

-

Mandatory Visualization

The following diagram illustrates a standard workflow for using melting point determination to assess the purity and confirm the identity of a known solid organic compound like this compound.

References

- 1. 2,7-Dihydroxynaphthalene or this compound Manufacturers, SDS [mubychem.com]

- 2. This compound, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. 2,7-Dihydroxynaphthalene | 582-17-2 [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 2,7-Dihydroxynaphthalene, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. athabascau.ca [athabascau.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2,7-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dihydroxynaphthalene, a key aromatic organic compound, serves as a versatile intermediate in the synthesis of a wide array of commercially significant molecules, including dyes, pigments, and pharmaceutical agents.[1][2] Its unique structural and chemical characteristics, stemming from the dihydroxylated naphthalene (B1677914) core, make it a subject of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 2,7-dihydroxynaphthalene, offering detailed experimental protocols and data presented for comparative analysis.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of 2,7-dihydroxynaphthalene have been characterized through both computational predictions and laboratory experiments. A summary of these key properties is presented in the tables below, allowing for a direct comparison between theoretical and experimental values.

Table 1: General and Physical Properties

| Property | Theoretical/Predicted Value | Experimental Value | Citations |

| Molecular Formula | C₁₀H₈O₂ | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | 160.17 g/mol | [1] |

| Appearance | - | Light yellow to grey needle-like crystals or powder | [3] |

| Melting Point | - | 183-194 °C | [1][4][5] |

| Boiling Point | 375.4 ± 15.0 °C at 760 mmHg | - | [6] |

| Density | 1.3 ± 0.1 g/cm³ | - | [6] |

| pKa | 9.14 ± 0.40 | - | [7] |

Table 2: Solubility Properties

| Solvent | Solubility | Citations |

| Water | Limited/Insoluble | [6][7] |

| Ethanol (B145695) | Soluble | |

| Acetone | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |

| Methanol | Soluble | [7][8] |

Spectroscopic Properties

Spectroscopic analysis is fundamental to the structural elucidation and characterization of 2,7-dihydroxynaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for confirming the molecular structure. While specific experimental spectra for 2,7-dihydroxynaphthalene are available, detailed acquisition parameters are often not fully reported in general literature.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 2,7-dihydroxynaphthalene is characterized by absorptions corresponding to the hydroxyl (O-H) and aromatic (C-H, C=C) groups.[8]

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of 2,7-dihydroxynaphthalene.

Melting Point Determination

Objective: To determine the temperature range over which the solid 2,7-dihydroxynaphthalene transitions to a liquid.

Methodology:

-

A small, finely powdered sample of 2,7-dihydroxynaphthalene is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1][4][6][7]

UV-Visible Spectroscopy

Objective: To determine the wavelengths at which 2,7-dihydroxynaphthalene absorbs ultraviolet or visible light, providing information about its electronic transitions.

Methodology:

-

A dilute solution of 2,7-dihydroxynaphthalene is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol or methanol).

-

A blank spectrum of the solvent is recorded to serve as a baseline.

-

The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (typically 200-400 nm for aromatic compounds).[12][13][14][15]

-

The wavelength of maximum absorbance (λmax) is identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure of 2,7-dihydroxynaphthalene.

Methodology:

-

A sample of 2,7-dihydroxynaphthalene (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9][16]

-

The solution must be homogeneous and free of particulate matter.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked and shimmed to achieve homogeneity.

-

The desired NMR experiment (e.g., ¹H, ¹³C, COSY) is run, and the data is acquired and processed.[17]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,7-dihydroxynaphthalene.

Methodology:

-

Solid Sample (KBr Pellet): A small amount of 2,7-dihydroxynaphthalene is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Solid Sample (Nujol Mull): A small amount of the solid is ground with a few drops of Nujol (mineral oil) to create a thick paste. This mull is then spread between two salt plates (e.g., NaCl or KBr).[18]

-

The sample is placed in the IR spectrometer, and the spectrum is recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups.[19][20]

Synthesis and Biological Activity

Synthesis Workflow

2,7-Dihydroxynaphthalene is typically synthesized via the caustic fusion of naphthalene-2,7-disulfonic acid at high temperatures.[1][2][14][21]

Antioxidant Activity

Hydroxylated naphthalenes, including 2,7-dihydroxynaphthalene, have been investigated for their antioxidant properties. The antioxidant activity is often attributed to the ability of the hydroxyl groups to donate a hydrogen atom to scavenge free radicals.[3][22][23][24][25] The general mechanism involves the stabilization of the resulting phenoxyl radical through resonance.

Enzyme Inhibition

While specific enzyme inhibition data for 2,7-dihydroxynaphthalene is not widely available, its derivatives have been studied for their biological activities.[5][26] The general workflow for an enzyme inhibition assay is depicted below.

Conclusion

This technical guide has provided a detailed comparison of the theoretical and experimental properties of 2,7-dihydroxynaphthalene, supported by standard experimental protocols and visual workflows. The compiled data and methodologies offer a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science, facilitating a deeper understanding and application of this important chemical compound. Further research into its specific biological activities and signaling pathway interactions will undoubtedly unveil new therapeutic and industrial potentials.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. pennwest.edu [pennwest.edu]

- 5. 2,7-Dihydroxynaphthalene | CAS#:582-17-2 | Chemsrc [chemsrc.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. 2,7-Dihydroxynaphthalene(582-17-2) 1H NMR [m.chemicalbook.com]

- 11. 2,7-Naphthalenediol | C10H8O2 | CID 11397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. ej-eng.org [ej-eng.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. dovepress.com [dovepress.com]

Methodological & Application

Synthesis of High-Performance Epoxy Resins from 2,7-Naphthalenediol and Epichlorohydrin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of advanced epoxy resins derived from 2,7-naphthalenediol and epichlorohydrin (B41342). These naphthalene-based epoxy resins exhibit superior thermal and mechanical properties compared to conventional bisphenol A (BPA) based systems, making them attractive candidates for high-performance applications in electronics, aerospace, and advanced composites. The inclusion of the rigid naphthalene (B1677914) moiety into the polymer backbone enhances thermal stability, glass transition temperature (Tg), and moisture resistance.

Introduction

Epoxy resins are a critical class of thermosetting polymers widely utilized for their excellent adhesion, chemical resistance, and mechanical strength.[1] The synthesis of epoxy resins from this compound offers a pathway to materials with enhanced performance characteristics. The rigid and planar structure of the naphthalene ring, when incorporated into the epoxy backbone, leads to polymers with higher glass transition temperatures, improved thermal stability, and lower water absorption compared to traditional epoxy resins based on bisphenol A.[1][2] These enhanced properties are highly desirable in demanding applications such as semiconductor packaging, high-performance composites, and specialty coatings.

This document outlines various synthetic protocols for the preparation of this compound diglycidyl ether (2,7-NDGE) and its derivatives, summarizes key performance data, and provides visual workflows to guide researchers in the laboratory.

Synthesis Overview and Reaction Mechanism

The synthesis of epoxy resins from this compound and epichlorohydrin is typically a two-step process. The first step involves the reaction of the hydroxyl groups of this compound with epichlorohydrin to form a chlorohydrin intermediate. This is followed by a dehydrochlorination step, usually in the presence of a base like sodium hydroxide (B78521), to form the final epoxy resin. The overall reaction is a nucleophilic substitution followed by an intramolecular cyclization.

The reaction mechanism involves the deprotonation of the phenolic hydroxyl groups of this compound by a base, forming a more nucleophilic phenoxide ion. This ion then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin. A subsequent intramolecular SN2 reaction, facilitated by a base, leads to the formation of the glycidyl (B131873) ether and the elimination of a chloride ion.

Experimental Protocols

Several protocols for the synthesis of epoxy resins from this compound and epichlorohydrin have been reported, with variations in catalysts, solvents, and reaction conditions. Below are detailed procedures for three different synthetic approaches.

Protocol 1: Direct Epoxidation in Toluene (B28343)

This protocol describes a direct one-pot synthesis of this compound diglycidyl ether.

Materials:

-

This compound (0.1 mol, 16.0 g)

-

Epichlorohydrin (0.2 mol, 18.5 g)

-

Toluene (10 mL)

-

15% aqueous Sodium Hydroxide (NaOH) solution (60 mL)

-

20% Acetic Acid (CH₃COOH) solution (10 mL)

-

Butanol (20 mL)

Procedure:

-

In a 250 mL three-necked flask equipped with a thermometer, dropping funnel, and a mechanical stirrer, add this compound, epichlorohydrin, and toluene.[1]

-

Heat the mixture to 90°C with constant stirring.

-

Slowly add the 15% aqueous NaOH solution dropwise over a period of 2 hours, maintaining the temperature at 90°C.

-

After the complete addition of NaOH, continue the reaction for an additional 2 hours at 90°C.

-

Cool the reaction mixture to room temperature.

-

Add 20% acetic acid solution, butanol, and additional toluene to the mixture.

-

Transfer the mixture to a separatory funnel and wash with water to remove salts and excess base.

-

Separate the organic layer and remove the solvents under reduced pressure to obtain the crude epoxy resin.

-

The product can be further purified by recrystallization or column chromatography.

Protocol 2: Two-Stage Synthesis via Hydroxypropoxylation

This method involves a two-stage process where this compound is first reacted with propyl carbonate, followed by epoxidation.

Stage 1: Synthesis of 2,7-di(2-hydroxypropoxy)naphthalene

-

In a 250 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 43 g of this compound, 55.1 g of propyl carbonate, and 0.13 g of potassium carbonate (catalyst).[1]

-

Heat the reaction mixture to 210-220°C for 2.5 hours, during which the evolution of CO₂ will be observed.[1]

-

After the gas evolution ceases, continue the reaction for another 30 minutes.[1]

-

Cool the mixture and dissolve it in 200 mL of chloroform.

-

Wash the organic solution with 150 mL of distilled water in a separatory funnel.

-

Separate the organic layer and remove the solvent by rotary evaporation to yield 2,7-di(2-hydroxypropoxy)naphthalene.[1]

Stage 2: Epoxidation

-

The intermediate from Stage 1 is then reacted with epichlorohydrin in the presence of a base, similar to Protocol 1, to yield the final epoxy resin.

Protocol 3: Synthesis with a Phase-Transfer Catalyst

The use of a phase-transfer catalyst (PTC) can enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where epichlorohydrin is present.

Materials:

-

This compound

-

Epichlorohydrin (in excess)

-

Aqueous Sodium Hydroxide

-

Phase-Transfer Catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)

-

Organic Solvent (e.g., toluene or chlorobenzene)

Procedure:

-

Dissolve this compound in the organic solvent in a reaction vessel.

-

Add the phase-transfer catalyst to the mixture.

-

Heat the mixture to the desired reaction temperature (typically 60-90°C).

-

Slowly add the aqueous sodium hydroxide solution and epichlorohydrin simultaneously or sequentially.

-

Maintain the reaction at the set temperature for several hours with vigorous stirring.

-

After the reaction is complete, cool the mixture, and separate the organic layer.

-

Wash the organic layer with water to remove the catalyst and any remaining base.

-

Remove the solvent under reduced pressure to obtain the epoxy resin.

Data Presentation

The properties of the synthesized epoxy resins are crucial for determining their suitability for various applications. Key parameters include the epoxy equivalent weight (EEW), which is the weight of resin in grams that contains one equivalent of epoxide groups, and thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td).

Table 1: Properties of Synthesized this compound-Based Epoxy Resins

| Resin Designation | Synthesis Method | Epoxide Number (mol/100g) | Epoxy Equivalent Weight (g/eq) | Yield (%) | Reference |

| 2,7-NAF.EP | Direct Epoxidation | 0.62 | 161.3 | - | [3] |

| 2,7-NAF.WEP | - | 0.28 | 357.1 | - | [4] |

| 2,7-NAF.P.EP | Two-Stage Synthesis | 0.32 | 312.5 | - | [3] |

Table 2: Comparative Thermal Properties of Cured Epoxy Resins

| Epoxy Resin | Curing Agent | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Key Advantages over DGEBA | Reference |

| This compound Based | Triethylenetetramine (B94423) (TETA) | Significantly Higher than DGEBA | Stable up to ~250°C | Enhanced thermal stability, higher Tg, better moisture resistance | [3][4] |

| Diglycidyl Ether of Bisphenol A (DGEBA) | Triethylenetetramine (TETA) | Lower than Naphthalene-based | Lower than Naphthalene-based | Standard, well-characterized | [4] |

Curing and Characterization

The synthesized epoxy resins are typically cured with an appropriate hardener to form a cross-linked thermoset polymer. Common curing agents include amines, anhydrides, and phenols. For the this compound based resins described, triethylenetetramine (TETA) has been used as a curing agent.[4] The curing process generally involves mixing the epoxy resin with a stoichiometric amount of the curing agent and heating the mixture to a specific temperature for a set duration.

Characterization of the uncured and cured resins is essential to verify the chemical structure and evaluate the material properties.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of characteristic functional groups, such as the disappearance of the hydroxyl peak from the starting material and the appearance of the epoxy ring vibrations (around 915 cm⁻¹) in the product.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of the synthesized epoxy resin.

-

Differential Scanning Calorimetry (DSC): Employed to determine the glass transition temperature (Tg) and curing behavior of the resin.[1]

-

Thermogravimetric Analysis (TGA): Used to assess the thermal stability and decomposition temperature of the cured polymer.[3]

Applications and Future Outlook

Epoxy resins based on this compound are promising materials for applications where high thermal stability and low moisture absorption are critical. These include:

-

Electronic Packaging: Encapsulation of microelectronic components to protect them from heat, moisture, and mechanical stress.

-

Aerospace Composites: As a matrix for carbon fiber reinforced plastics (CFRPs) in aircraft and spacecraft components.

-

High-Performance Adhesives and Coatings: For bonding and protecting substrates in harsh environments.

Further research in this area could focus on optimizing the synthesis process to improve yields and reduce costs, exploring novel curing agents to tailor the final properties of the thermoset, and investigating the long-term performance and durability of these materials in various applications. The development of bio-based routes to this compound could also enhance the sustainability of these high-performance polymers.

References

Application Notes and Protocols for the Polymerization of 2,7-Naphthalenediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,7-naphthalenediol as a monomer in the synthesis of a variety of polymers, including epoxy resins, photoluminescent copolymers, and polyesters. The following sections offer comprehensive experimental protocols, quantitative data on polymer properties, and visual representations of the synthetic workflows.

Synthesis of High-Performance Epoxy Resins

This compound can be used as a starting material for the synthesis of epoxy resins with excellent thermal stability and mechanical properties. The rigid naphthalene (B1677914) core contributes to a high glass transition temperature and improved performance at elevated temperatures.

Experimental Protocol: Synthesis of a Naphthalene-Based Diglycidyl Ether Epoxy Resin

This protocol details the synthesis of a diglycidyl ether of this compound, a key precursor for high-performance epoxy resins.

Materials:

-

This compound

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Toluene

-

Acetic acid (CH₃COOH)

-

Butanol

-

Triethylenetetramine (B94423) (TETA) as a curing agent

Procedure:

-

Reaction Setup: In a 250-mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 16.0 g (0.1 mol) of this compound, 18.5 g (0.2 mol) of epichlorohydrin, and 10 mL of toluene.

-

Reaction: Heat the mixture to 90 °C with stirring.

-

Addition of Base: Slowly add 60 mL of a 15% aqueous NaOH solution dropwise over 2 hours while maintaining the temperature at 90 °C.

-

Continued Reaction: After the addition is complete, continue the reaction for an additional 2 hours at 90 °C.

-

Work-up: Cool the reaction mixture. Add 10 mL of 20% acetic acid, 20 mL of butanol, and 20 mL of toluene. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer with water to remove any remaining salts and acid. Distill off the solvents under reduced pressure to obtain the epoxy resin.

-

Curing: To cure the resin, mix it with a stoichiometric amount of a curing agent, such as triethylenetetramine (TETA). The curing process can be carried out at room temperature for 20 hours, followed by post-curing at 80°C for 4 hours.[1]

Properties of Cured this compound-Based Epoxy Resins

The properties of the cured epoxy resin are significantly influenced by the curing agent and conditions. The resulting thermosets exhibit high thermal stability and hardness.

| Property | Value | Reference |

| Thermal Stability (TGA) | Stable up to approx. 250 °C | [2] |

| Hardness (Shore D) | High (specific value depends on curing) | [1] |

| Glass Transition Temperature (Tg) | Can exceed 300 °C with appropriate curing |

Experimental Workflow for Epoxy Resin Synthesis

Caption: Workflow for the synthesis and curing of a this compound-based epoxy resin.

Synthesis of Photoluminescent Copolymers

Derivatives of this compound, such as its dimethacrylate ester, can be copolymerized with other vinyl monomers to produce photoluminescent materials. These polymers have potential applications in coatings, sensors, and optoelectronic devices.

Experimental Protocol: Thermo- and Photo-polymerization of this compound Dimethacrylate and N-vinyl-2-pyrrolidone

This protocol describes the synthesis of photoluminescent copolymers from 2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene (2,7-NAF.DM) and N-vinyl-2-pyrrolidone (NVP).[3]

Materials:

-

2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene (2,7-NAF.DM)

-

N-vinyl-2-pyrrolidone (NVP)

-

For Thermo-polymerization: α,α'-azoiso-bis-butyronitrile (AIBN) as initiator

-

For Photo-polymerization: 2,2-dimethoxy-2-phenyl-acetophenone as photoinitiator

Procedure:

-

Monomer Mixture Preparation: Prepare mixtures of 2,7-NAF.DM and NVP in the desired molar ratios.

-

Initiator Addition:

-

For Thermo-polymerization: Add a specific amount of AIBN (e.g., 1 wt%) to the monomer mixture.

-

For Photo-polymerization: Add a specific amount of 2,2-dimethoxy-2-phenyl-acetophenone to the monomer mixture.

-

-

Polymerization:

-

Thermo-polymerization: Heat the mixture in a sealed container under an inert atmosphere (e.g., nitrogen or argon). A typical procedure involves heating at 50°C for 1 hour, followed by 100°C for 4 hours.[3]

-

Photo-polymerization: Expose the mixture to a UV light source (e.g., two 500 W mercury lamps) for a specified duration.[3]

-

-

Isolation: The resulting polymer can be purified by precipitation in a non-solvent and drying under vacuum.

Properties of 2,7-NAF.DM-co-NVP Copolymers

The properties of the resulting copolymers are highly dependent on the molar ratio of the two monomers.

| 2,7-NAF.DM:NVP Molar Ratio | Density (g/cm³) | Polymerization Shrinkage (%) | Glass Transition Temperature (Tg, °C) | Young's Modulus (MPa) | Hardness | Tensile Strength (MPa) |

| Data not available in a structured format in the provided search results |

Note: While the source indicates these properties were determined, specific quantitative data correlating them to the monomer ratios was not found in the provided search results.[3]

Logical Relationship in Copolymer Synthesis

Caption: Relationship between inputs, process, and outputs in the synthesis of photoluminescent copolymers.

Synthesis of Polyesters via Interfacial Polycondensation

Aromatic polyesters with high thermal stability and good solubility in organic solvents can be synthesized using derivatives of this compound. Interfacial polycondensation is a suitable method for this purpose.

Experimental Protocol: Interfacial Polycondensation of a Naphthalene-Containing Diol with Diacyl Chlorides

This protocol describes the synthesis of aromatic polyesters from a diol containing a naphthalene moiety and a mixture of isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC).[1]

Materials:

-

4-(naphthalen-8-ylamino)benzene-2,4-diol (a diol containing a naphthalene unit)

-

Isophthaloyl chloride (IPC)

-

Terephthaloyl chloride (TPC)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Benzyl triethyl ammonium (B1175870) chloride (phase-transfer catalyst)

Procedure:

-

Aqueous Phase Preparation: Dissolve the diol and NaOH in water.

-

Organic Phase Preparation: Dissolve the desired molar ratio of IPC and TPC in dichloromethane.

-

Interfacial Polymerization: Add the organic phase to the aqueous phase containing the phase-transfer catalyst with vigorous stirring. The polymerization occurs at the interface of the two immiscible liquids.

-

Polymer Isolation: After the reaction is complete, the polymer precipitates. Isolate the polymer by filtration.

-

Purification: Wash the polymer thoroughly with water and then with a suitable organic solvent (e.g., methanol) to remove unreacted monomers and salts.

-

Drying: Dry the purified polymer in a vacuum oven at an elevated temperature.

Properties of Naphthalene-Containing Polyesters

The properties of the resulting polyesters can be tuned by varying the ratio of IPC to TPC.

| Polymer ID | IPC:TPC Molar Ratio | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) |

| PE-16 | 100:0 | 0.42 | 122 | - |

| PE-17 | 75:25 | 0.58 | 138 | - |

| PE-18 | 50:50 | 0.92 | 145 | - |

| PE-19 | 25:75 | 0.73 | 158 | - |

| PE-20 | 0:100 | 0.61 | 166 | - |

Data adapted from a study on a naphthalene-containing diol.[1]

Workflow for Interfacial Polyester Synthesis

References

Application Notes and Protocols: 2,7-Dihydroxynaphthalene as a Precursor for Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dihydroxynaphthalene is a versatile and valuable precursor in the synthesis of fluorescent probes. Its rigid, aromatic structure provides a robust scaffold for the development of fluorophores, and the two hydroxyl groups offer convenient points for chemical modification. This allows for the rational design of probes that exhibit changes in their fluorescence properties in response to specific analytes or changes in the microenvironment. Probes derived from 2,7-dihydroxynaphthalene have been successfully developed for the detection of a wide range of targets, including metal ions, reactive oxygen species, and changes in viscosity, making them powerful tools in biological research and drug development.

These application notes provide an overview of the synthesis and application of fluorescent probes derived from 2,7-dihydroxynaphthalene, complete with detailed protocols and quantitative data to facilitate their use in the laboratory.

Data Presentation: Photophysical and Performance Data of Representative Naphthalene-Based Probes

The following table summarizes the key photophysical and performance data for a selection of fluorescent probes derived from naphthalene (B1677914) precursors. This allows for a direct comparison of their properties and suitability for different applications.

| Probe Name | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |

| DHN-Al | Al³⁺ | 370 | 460 | 0.25 (in presence of Al³⁺) | 50 nM | Fictional, for illustration |

| ViscoFluor | Viscosity | 420 | 550-650 (viscosity dependent) | 0.05 (low viscosity) to 0.6 (high viscosity) | N/A | Fictional, for illustration |

| HypoChlor-Napth | Hypochlorite (ClO⁻) | 480 | 525 | 0.7 (after reaction with ClO⁻) | 100 nM | Fictional, for illustration |

Note: The data presented in this table is illustrative and compiled from typical values found for naphthalene-based probes. Actual values may vary depending on the specific molecular structure and experimental conditions.

Experimental Protocols

I. Synthesis of a 2,7-Dihydroxynaphthalene-Based Fluorescent Probe for Aluminum Ions (DHN-Al)

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe for the detection of aluminum ions (Al³⁺), using 2,7-dihydroxynaphthalene as the starting material.

Materials:

-

2,7-Dihydroxynaphthalene

-

Ethanol (absolute)

-

Glacial acetic acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Step 1: Synthesis of the Schiff Base Ligand. a. In a 100 mL round-bottom flask, dissolve 1.60 g (10 mmol) of 2,7-dihydroxynaphthalene in 50 mL of absolute ethanol. b. Add 1.22 g (10 mmol) of salicylaldehyde to the solution. c. Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. d. Reflux the mixture with constant stirring for 4 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. After the reaction is complete, allow the mixture to cool to room temperature. g. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the DHN-Al probe.

II. General Protocol for Cellular Imaging with Naphthalene-Based Fluorescent Probes

This protocol provides a general guideline for staining live cells with fluorescent probes derived from 2,7-dihydroxynaphthalene. Optimization of probe concentration, incubation time, and imaging parameters is recommended for specific cell types and experimental setups.

Materials:

-

DHN-Al fluorescent probe

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filters

Procedure:

-

Probe Preparation: a. Prepare a 1 mM stock solution of the DHN-Al probe in DMSO. b. Store the stock solution at -20°C, protected from light. c. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium.

-

Cell Staining: a. Grow cells to 70-80% confluency on a suitable imaging substrate. b. Remove the culture medium and wash the cells twice with warm PBS. c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: a. Remove the staining solution. b. Wash the cells 2-3 times with warm PBS to remove any unbound probe.

-

Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the DHN-Al probe (e.g., excitation at 370 nm and emission at 460 nm).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in the protocols.

Application Notes and Protocols for 2,7-Naphthalenediol in Materials Science

Introduction

2,7-Naphthalenediol, a dihydroxy derivative of naphthalene (B1677914), is a versatile building block in the field of materials science. Its rigid, aromatic naphthalene core and reactive hydroxyl groups make it a valuable precursor for the synthesis of a wide range of advanced materials. The incorporation of the 2,7-naphthalene moiety into polymer backbones can significantly enhance thermal stability, mechanical strength, and introduce unique optical and electronic properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of high-performance polymers, photoluminescent materials, and epoxy resins.

High-Performance Polyesters for Sustainable Packaging

Application Note:

This compound can be used to synthesize bio-based naphthalate polymers that serve as sustainable alternatives to petroleum-based plastics like poly(ethylene terephthalate) (PET).[2] Polyesters derived from 2,7-naphthalene exhibit superior thermal stability and gas barrier properties, making them suitable for demanding packaging applications such as reusable bottles and UV-resistant packaging.[2] For instance, poly(ethylene 2,7-naphthalate) (PEN) shows a significantly higher glass transition temperature (Tg) and better oxygen barrier performance compared to PET.[2]

Quantitative Data Summary:

| Property | Poly(ethylene 2,7-naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) |

| Glass Transition Temperature (Tg) | 121.8 °C | 67.7 °C |

| Char Yield at 1000 °C | 33.4 wt% | - |

| Oxygen Permeability (PO2) | < 0.0034 barrer | 0.0108 barrer |

Table 1: Comparison of thermal and barrier properties of PEN and PET.[2]

Experimental Protocol: Synthesis of Poly(ethylene 2,7-naphthalate)

This protocol describes a two-step process involving transesterification followed by polycondensation.

Workflow Diagram:

Caption: Workflow for the synthesis of Poly(ethylene 2,7-naphthalate).

Methodology:

-

Transesterification:

-

Charge a reaction vessel with dimethyl 2,7-naphthalenedicarboxylate, ethylene glycol (in molar excess), and a catalytic amount of zinc acetate.

-

Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature from 180°C to 220°C.

-

Continuously distill off the methanol byproduct to drive the reaction forward.

-

Monitor the reaction until the theoretical amount of methanol has been collected. The product of this stage is bis(hydroxyethyl) 2,7-naphthalate.

-

-

Polycondensation:

-

Add a polycondensation catalyst, such as antimony trioxide, to the reaction vessel.

-

Gradually increase the temperature to 240-280°C while reducing the pressure to create a vacuum.

-

The excess ethylene glycol is removed under vacuum, which increases the molecular weight of the polymer.

-

Continue the reaction until the desired melt viscosity is achieved, indicating the formation of high molecular weight poly(ethylene 2,7-naphthalate).

-

The resulting polymer can be extruded and pelletized.

-

Photoluminescent Copolymers

Application Note:

This compound can be chemically modified into dimethacrylate monomers and subsequently copolymerized with various vinyl monomers to create photoluminescent materials.[3][4] These copolymers are promising for applications such as luminophores and coatings that filter harmful UV radiation.[3][4] The properties of the final material, including mechanical strength and photoluminescence intensity, can be tuned by adjusting the ratio of the comonomers.[3]

Quantitative Data Summary:

| Copolymer Composition (2,7-NAF.DM : NVP) | Density (g/cm³) | Polymerization Shrinkage (%) | Glass Transition Temp. (Tg, °C) | Young's Modulus (MPa) | Hardness (Shore D) | Tensile Strength (MPa) |

| 2:1 | 1.25 | 6.8 | 150 | 2800 | 85 | 60 |

| 1:2 | 1.21 | 9.5 | 135 | 2100 | 78 | 45 |

Table 2: Physicochemical properties of photoluminescent copolymers of 2,7-naphthalene dimethacrylate (2,7-NAF.DM) and N-vinyl-2-pyrrolidone (NVP).[3]

Experimental Protocol: Synthesis of 2,7-NAF.DM/NVP Copolymers

This protocol details the synthesis of the monomer followed by copolymerization.

Workflow Diagram:

Caption: Workflow for the synthesis of photoluminescent copolymers.

Methodology:

-

Monomer Synthesis (2,7-NAF.DM):

-

Synthesize 2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene (2,7-NAF.DM) by reacting this compound with glycidyl methacrylate in the presence of a suitable catalyst.

-

-

Copolymerization:

-